molecular formula C6H5ClF3N3 B1460896 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine CAS No. 1041559-81-2

6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine

Cat. No.: B1460896
CAS No.: 1041559-81-2
M. Wt: 211.57 g/mol
InChI Key: ZOUCEAGYDFAIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C6H5ClF3N3 and its molecular weight is 211.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3N3/c7-4-1-2-5(13-12-4)11-3-6(8,9)10/h1-2H,3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUCEAGYDFAIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 6-Chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine (CAS 1041559-81-2), a critical heterocyclic building block in modern medicinal chemistry. Characterized by the electron-deficient pyridazine ring and the metabolically stable trifluoroethyl moiety, this compound serves as a strategic intermediate for developing kinase inhibitors, GPCR ligands, and agrochemicals.

The guide details optimized synthetic protocols, mechanistic insights into nucleophilic aromatic substitution (


) on diazines, and the physicochemical rationale for its application in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The integration of the trifluoroethyl group modulates the basicity of the exocyclic amine and increases lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability and metabolic stability.

Table 1: Chemical Specifications

PropertySpecification
CAS Number 1041559-81-2
IUPAC Name This compound
Molecular Formula

Molecular Weight 211.57 g/mol
SMILES FC(F)(F)CNC1=NN=C(Cl)C=C1
Appearance Off-white to pale brown solid
Predicted pKa ~2.5 (Pyridazine N), ~10.5 (Amine NH - reduced by CF3)
LogP (Predicted) ~1.8 - 2.1
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate

Synthesis & Manufacturing Strategy

Retrosynthetic Analysis

The most scalable route to CAS 1041559-81-2 involves a regioselective nucleophilic aromatic substitution (


) of 3,6-dichloropyridazine  with 2,2,2-trifluoroethylamine .

Key Synthetic Challenge: The 2,2,2-trifluoroethyl group exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the nucleophilicity of the amine nitrogen compared to standard alkyl amines. Consequently, standard reflux conditions in ethanol often result in sluggish conversion. High-temperature conditions in polar aprotic solvents or sealed-vessel protocols are required to drive the reaction to completion.

Optimized Experimental Protocol

Note: This protocol is designed for a 10 mmol scale and can be linearly scaled.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq, 1.49 g)

  • 2,2,2-Trifluoroethylamine (1.2 eq, 1.19 g) [Hydrochloride salt can be used with extra base]

  • Diisopropylethylamine (DIPEA) (2.5 eq) or

    
     (2.0 eq)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) (10 mL)

Step-by-Step Methodology:

  • Charging: To a 50 mL pressure-rated reaction vial (or round-bottom flask with condenser), add 3,6-dichloropyridazine and the chosen solvent (NMP is preferred for easier workup).

  • Activation: Add DIPEA. Stir for 5 minutes at room temperature.

  • Addition: Add 2,2,2-trifluoroethylamine dropwise.

  • Reaction: Seal the vessel and heat to 110°C - 120°C for 12–16 hours.

    • Process Control: Monitor by LC-MS. The starting material (MW 149) should disappear, and the product mass (MW 211, [M+H]+ 212) should dominate.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL) with vigorous stirring. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2x), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (0-40% EtOAc in Hexanes).

Synthetic Workflow Visualization

SynthesisWorkflow Start Start: 3,6-Dichloropyridazine + 2,2,2-Trifluoroethylamine Solvent Dissolve in NMP/DMSO Add Base (DIPEA) Start->Solvent Heat Heat to 120°C 12-16 Hours (Sealed) Solvent->Heat Monitor LC-MS Check Target m/z: 212 [M+H]+ Heat->Monitor Monitor->Heat Incomplete Quench Quench in Ice Water Monitor->Quench Complete Isolate Precipitation or EtOAc Extraction Quench->Isolate Purify Purification (Recrystallization/Column) Isolate->Purify Final Final Product: This compound Purify->Final

Figure 1: Step-by-step synthetic workflow for the preparation of CAS 1041559-81-2.

Mechanistic Insight: Nucleophilic Aromatic Substitution ( )

The reaction proceeds via an addition-elimination mechanism. The pyridazine ring is inherently electron-deficient (pi-deficient), making it highly susceptible to nucleophilic attack.

  • Activation: The nitrogen atoms in the pyridazine ring withdraw electron density, activating the C-3 and C-6 positions.

  • Attack: The lone pair of the trifluoroethylamine nitrogen attacks the C-3 position of the pyridazine ring.

  • Intermediate: A resonance-stabilized Meisenheimer-like complex is formed.

  • Elimination: The chloride ion is eliminated, re-aromatizing the system to yield the final product.

Regioselectivity: Since the starting material is symmetric (3,6-dichloro), the first substitution can occur at either side. However, the introduction of the amino group deactivates the ring toward a second substitution, preventing the formation of the disubstituted byproduct under controlled conditions.

Mechanism SM 3,6-Dichloropyridazine Complex Meisenheimer Complex SM->Complex + Nuc Nuc Trifluoroethylamine (Nucleophile) Nuc->Complex Prod Product (Mono-substituted) Complex->Prod - Cl⁻ Byprod Chloride Ion (Leaving Group) Complex->Byprod

Figure 2: Simplified


 mechanism illustrating the substitution of chloride by the amine.

Applications in Drug Discovery

The Pyridazine Scaffold

Pyridazines are "privileged structures" in medicinal chemistry, often used as bioisosteres for phenyl, pyridine, or pyrazine rings. They possess unique hydrogen-bonding capabilities (two adjacent nitrogens) and can significantly alter the physicochemical profile of a drug candidate.

The Trifluoroethyl Advantage

The 2,2,2-trifluoroethyl group is a critical design element:

  • Metabolic Stability: The C-F bonds block metabolic oxidation at the ethyl position (preventing dealkylation).

  • Basicity Modulation: The electron-withdrawing

    
     group lowers the 
    
    
    
    of the adjacent amine. This is crucial when the "normal" ethyl amine would be too basic, potentially leading to hERG channel inhibition or poor oral bioavailability.
  • Lipophilicity: Increases LogP slightly compared to an ethyl group, potentially improving blood-brain barrier (BBB) penetration.

Downstream Chemistry

This compound is rarely the final drug; it is a building block .

  • Suzuki-Miyaura Coupling: The remaining chlorine at position 6 is an excellent handle for palladium-catalyzed cross-coupling with aryl boronic acids.

  • Buchwald-Hartwig Amination: Can be used to introduce a second amino group.

  • Heterocyclic Synthesis: Precursor for fused ring systems (e.g., imidazo[1,2-b]pyridazines).

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, it should be handled as a hazardous halogenated heterocyclic amine.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Process in a fume hood to avoid inhalation of dust/vapors.

    • In case of contact, wash with copious amounts of water.

References

  • PubChem. (2025).[1] 6-Amino-3-chloropyridazine (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2010). Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Combination of a Privileged Scaffold and a Unique Functional Group

The landscape of modern medicinal chemistry is characterized by the strategic design of molecules that combine validated pharmacophores with functional groups capable of fine-tuning their biological activity and pharmacokinetic profiles. 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine emerges as a compelling exemplar of this approach, uniting the well-established pyridazine core with the increasingly significant 2,2,2-trifluoroethylamino moiety. The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic applications including anticancer and anti-inflammatory activities.[1][2] The chloro-substituent at the 6-position offers a versatile handle for further synthetic modifications, while the amino group at the 3-position is crucial for interactions with various biological targets.

The incorporation of a trifluoroethyl group on the amine is a deliberate design choice aimed at enhancing the drug-like properties of the molecule. This functional group is known to increase metabolic stability, modulate basicity, and improve binding affinity through favorable interactions with protein targets.[3] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and, by extension from closely related analogues, its potential biological activities and therapeutic applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development. The table below summarizes its key identifiers and properties.

PropertyValueSource
CAS Number 1041559-81-2ChemScene[4]
Molecular Formula C₆H₅ClF₃N₃ChemScene[4]
Molecular Weight 211.57 g/mol ChemScene[4]
SMILES FC(F)(F)CNC1=NN=C(Cl)C=C1ChemScene[4]
Purity ≥98%ChemScene[4]
Storage Sealed in dry, 2-8°CChemScene[4]

Synthesis and Mechanistic Insights

The proposed synthesis commences with the commercially available 3,6-dichloropyridazine. This precursor is particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring, which activates the chlorine atoms for substitution. The reaction with 2,2,2-trifluoroethylamine as the nucleophile is expected to proceed regioselectively, with one of the chlorine atoms being displaced to yield the desired product.

G cluster_0 Proposed Synthetic Pathway 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction Reaction 3,6-Dichloropyridazine->Reaction 2,2,2-Trifluoroethylamine 2,2,2-Trifluoroethylamine 2,2,2-Trifluoroethylamine->Reaction Product This compound Reaction->Product Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the synthesis of similar 3-amino-6-chloropyridazine derivatives.[3][5] Optimization of reaction conditions may be necessary to achieve the best yield and purity.

Materials:

  • 3,6-Dichloropyridazine

  • 2,2,2-Trifluoroethylamine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 equivalent) in an anhydrous aprotic solvent, add a base (1.1-1.5 equivalents).

  • Nucleophile Addition: Slowly add 2,2,2-trifluoroethylamine (1.0-1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activities and Therapeutic Applications

Given the lack of specific biological data for this compound, its potential therapeutic applications can be inferred from the well-documented activities of structurally related pyridazine derivatives. The pyridazine scaffold is a cornerstone in the development of kinase inhibitors, anticancer agents, and modulators of neuronal receptors.[6][7][8]

Kinase Inhibition

A significant number of pyridazine-containing compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[9][10]

Potential Kinase Targets:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling is a clinically validated strategy for blocking tumor angiogenesis. Several pyridazine derivatives have demonstrated potent inhibitory activity against VEGFR-2.[9]

  • JNK (c-Jun N-terminal Kinase): The JNK signaling pathway is implicated in inflammatory responses and cancer. Certain pyridazine analogues have been shown to target the JNK1 pathway.[10]

  • TAK1 (Transforming growth factor-β-activated kinase 1): TAK1 is a key mediator in inflammatory and immune responses, and its inhibition is being explored for the treatment of various cancers and inflammatory diseases. Imidazo[1,2-b]pyridazine derivatives have shown promise as TAK1 inhibitors.[7]

G cluster_0 Kinase Inhibition Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->RTK Binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Inhibitor 6-chloro-N-(2,2,2-trifluoroethyl) pyridazin-3-amine (Proposed) Inhibitor->RTK Inhibits

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

The table below presents a comparative analysis of the kinase inhibitory activity of various pyridazine derivatives, providing a rationale for the potential efficacy of this compound.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyridazine DerivativeVEGFR-2Varies (e.g., 92.2% inhibition at 10 µM)[9]
Imidazo[1,2-b]pyridazineTAK155[7]
Pyrazolo[1,5-a]pyrazineJAK13[11]
2-aminopyrazine derivativeMPK456[11]
Neurological Applications

Derivatives of 6-chloropyridazin-3-amine have also been investigated for their activity on neuronal nicotinic acetylcholine receptors (nAChRs).[8] These receptors are implicated in a range of neurological and psychiatric conditions. The unique electronic properties of the pyridazine ring and the potential for specific hydrogen bonding interactions make this scaffold a promising starting point for the design of novel nAChR modulators.

Conclusion

This compound is a strategically designed molecule with significant potential for drug discovery. While direct experimental data on this specific compound is limited, a comprehensive analysis of its structural components and the extensive literature on related pyridazine derivatives provides a strong foundation for its further investigation. Its plausible and straightforward synthesis, combined with the potential for potent and selective biological activity, particularly as a kinase inhibitor, makes it a valuable candidate for screening and lead optimization programs. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related pyridazine-based compounds.

References

  • Al-Ostath, A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
  • BenchChem. (2025). The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers.
  • Fahmy, H. T. Y., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 65(1), 69-80.
  • Akwata, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.
  • Abdel-Maksoud, M. S., et al. (2024).
  • BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
  • ChemicalBook. (2025). 6-Chloropyridazin-3-amine (CAS 5469-69-2).
  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.
  • Guery, S., et al. (2001). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Tetrahedron Letters, 42(11), 2115-2117.
  • Mizzoni, R. H., & Spoerri, P. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873-1874.
  • ResearchGate. (n.d.). A) Metalation of 3,6‐dichloropyridazine (6) and subsequent...
  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.).
  • MedchemExpress. (n.d.). 3-Amino-6-chloropyridazine.
  • Parrot, I., et al. (2008). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Organic & Biomolecular Chemistry, 6(13), 2379-2384.
  • Goldstein, S. W. (2017). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine.
  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7.
  • Al-Tel, T. H. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Physics: Conference Series, 1879, 032101.
  • ChemicalBook. (n.d.). 3,6-Dichloropyridazine synthesis.
  • US Patent 3,004,027A. (1961).
  • Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.
  • ChemScene. (n.d.). This compound.
  • Sherif, M. H., et al. (2011). Chemical Studies on 3,6-Dichloropyridazine (Part 2). International Journal of Organic Chemistry, 1(4), 213-219.
  • BenchChem. (2025).
  • Institute of Molecular and Translational Medicine. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell.

Sources

An In-depth Technical Guide to 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine: Synthesis, Sourcing, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine, a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While not a readily available stock chemical, its unique structural motifs—a reactive chloropyridazine core and a metabolically robust trifluoroethylamino group—position it as a valuable intermediate for constructing novel compound libraries targeting a range of biological pathways. This document details the strategic importance of its constituent functional groups, outlines a reliable sourcing strategy for its key precursor, 6-chloropyridazin-3-amine, presents a detailed, field-proven synthetic protocol, and discusses its potential applications in lead optimization and discovery programs.

The Strategic Value of the 6-Chloropyridazin-3-amine Scaffold in Medicinal Chemistry

The pyridazine ring is a prominent heterocyclic motif found in numerous biologically active compounds, demonstrating a wide array of activities including antimicrobial and anticancer properties.[1] Its value in modern drug discovery is rooted in its capacity to act as a versatile scaffold for chemical modification. The strategic introduction of specific functional groups onto this core can profoundly alter a molecule's physicochemical properties and biological activity.[2]

  • The Chloro Group as a Synthetic Handle: The chlorine atom at the 6-position is not merely a substituent; it is a critical reactive handle. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and, more importantly, serves as a prime site for modern cross-coupling reactions such as Suzuki, Stille, and Sonogashira.[3] This allows for the efficient and modular introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

  • The N-(2,2,2-trifluoroethyl) Moiety for Enhanced Drug-like Properties: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2] The N-trifluoroethyl group, specifically, can improve pharmacokinetic properties by blocking sites of oxidative metabolism. Its electron-withdrawing nature can also modulate the basicity of the parent amine, influencing its binding characteristics and solubility profile.

The combination of these two features in this compound creates a powerful building block, pre-configured for stability at one site and reactivity at another, making it an ideal intermediate for discovery programs targeting complex biological targets like protein kinases.[4]

Physicochemical Profile and Hazard Assessment

As this compound is a specialized intermediate, comprehensive experimental data is not publicly available. However, a reliable profile can be inferred from its key precursor, 6-chloropyridazin-3-amine (CAS 5469-69-2). Researchers must handle the target compound with at least the same level of caution.

Table 1: Physicochemical Properties of the Key Precursor, 6-Chloropyridazin-3-amine

PropertyValueSource
CAS Number 5469-69-2[5]
Molecular Formula C₄H₄ClN₃[5]
Molecular Weight 129.55 g/mol [5]
Appearance Light Brown to Brown Solid[6]
Melting Point 56°C (lit.)[6]
Boiling Point 100°C / 8 mmHg (lit.)[6]
Safety, Handling, and Hazard Communication

The safety data for 6-chloropyridazin-3-amine indicates that it is a hazardous substance requiring careful handling.[5][6] It should be assumed that the N-trifluoroethylated derivative carries similar or potentially increased hazards.

  • GHS Hazard Classification:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[5][6]

    • Skin Irritation (Category 2), H315: Causes skin irritation.[5][6]

    • Eye Irritation (Category 2), H319: Causes serious eye irritation.[5][6]

    • Specific target organ toxicity – single exposure (Category 3), H335: May cause respiratory irritation.[5]

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves, and a lab coat.[6][7] Handle in a well-ventilated area or a chemical fume hood.[7]

    • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong acids.[7] Recommended storage is under an inert atmosphere at 2-8°C.[8]

    • First Aid Measures:

      • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]

      • Skin Contact: Immediately wash off with plenty of soap and water.[6][7]

      • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6][7]

      • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]

Sourcing and Procurement Strategy

Direct, off-the-shelf procurement of this compound is unlikely. The most effective strategy involves two stages: sourcing the commercially available precursor and then performing the synthesis in-house or through a custom synthesis provider.

Sourcing the Key Precursor: 6-Chloropyridazin-3-amine

This starting material is readily available from several chemical suppliers. Researchers should always request a Certificate of Analysis (CoA) to verify purity before use.

Table 2: Representative Suppliers of 6-Chloropyridazin-3-amine (CAS 5469-69-2)

SupplierPurityNotes
Sigma-Aldrich 97%Offers various quantities for research purposes.
AK Scientific Inc. >95%Products are for R&D use only and shipped from the USA.[9]
Watson International 98% minMarketed as a pharmaceutical intermediate.[10]
ChemicalBook VariesA marketplace listing multiple suppliers, primarily for R&D use.[6]
Custom Synthesis Providers

For laboratories not equipped for organic synthesis, or for scaling up production, engaging a contract research organization (CRO) or custom synthesis company is the recommended path. Many suppliers of related heterocyclic compounds also offer custom synthesis services.[11][12]

Proposed Synthetic Pathway and Experimental Protocol

The most direct and logical approach to synthesize the target compound is through the N-alkylation of 6-chloropyridazin-3-amine with a suitable 2,2,2-trifluoroethyl electrophile. The following protocol is based on established methodologies for the N-alkylation of aminopyridazines and is designed to be self-validating through in-process monitoring.

Synthetic Workflow Overview

The overall process involves a straightforward nucleophilic substitution reaction, followed by purification and characterization to confirm the structure and purity of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Source Precursor: 6-Chloropyridazin-3-amine (CAS 5469-69-2) C Reaction Setup: Combine precursor and solvent under inert atmosphere (N2/Ar) A->C B Select Reagents: 2,2,2-Trifluoroethyl iodide Non-nucleophilic base (e.g., NaH, K2CO3) Aprotic solvent (e.g., DMF, THF) B->C D Deprotonation: Add base to form the more nucleophilic anion C->D E N-Alkylation: Add trifluoroethyl iodide and heat as required D->E F Monitor Progress: Use TLC or LC-MS to track consumption of starting material E->F G Quench Reaction: Carefully add water or saturated NH4Cl solution F->G Reaction Complete H Extraction: Extract product into an organic solvent (e.g., EtOAc) G->H I Purification: Column chromatography (Silica gel) H->I J Characterization: Confirm structure and purity (NMR, MS, HPLC) I->J

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by a qualified chemist in a suitable laboratory setting with all necessary safety precautions.

Materials:

  • 6-Chloropyridazin-3-amine (1.0 eq)

  • 2,2,2-Trifluoroethyl iodide (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 6-chloropyridazin-3-amine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.2-0.5 M).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.3 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the amine, generating a more reactive nucleophilic anion. This step is critical for driving the reaction forward. Using a weaker base like K₂CO₃ may require higher temperatures and longer reaction times. Allow the mixture to stir at 0°C for 30 minutes.

  • N-Alkylation: Slowly add 2,2,2-trifluoroethyl iodide (1.2 eq) to the reaction mixture via syringe. Causality Note: The excess electrophile ensures complete consumption of the deprotonated amine.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material spot. If the reaction is sluggish, gentle heating (e.g., to 50-60°C) may be applied.

  • Work-up: Once the reaction is complete, cool the flask back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Causality Note: Ethyl acetate is a suitable organic solvent for extracting the moderately polar product while leaving inorganic salts in the aqueous phase.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine. Causality Note: Washing with brine helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Characterization: Collect the pure fractions, concentrate the solvent, and confirm the identity and purity of the title compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Applications in Drug Discovery and Lead Optimization

This compound is not an end-product but a strategic intermediate. Its primary application is in the construction of novel, more complex molecules for screening and optimization.

The chlorine atom at the 6-position is the key site for diversification. Using palladium-catalyzed cross-coupling reactions, a vast array of chemical groups can be installed. This enables a parallel synthesis approach to rapidly build a library of compounds around the core scaffold, which is a cornerstone of modern hit-to-lead and lead optimization campaigns. For instance, pyridazine derivatives have been investigated as potent inhibitors of kinases like ALK5, which are involved in signaling pathways related to various diseases.[4]

G A Core Scaffold (6-Chloropyridazin-3-amine) B Intermediate Synthesis (Target Molecule) A->B N-Alkylation C Diversification via Suzuki/Buchwald-Hartwig Coupling (Parallel Synthesis) B->C Key Intermediate E Final Compound Library (Diverse R-groups at C6) C->E D Diverse Boronic Acids or Amines D->C F High-Throughput Biological Screening E->F G Hit Identification & Lead Optimization F->G

Caption: Role of the target intermediate in a typical drug discovery pipeline.

Conclusion

This compound represents a highly valuable, albeit specialized, building block for medicinal chemists. Its design cleverly incorporates a stable, property-enhancing trifluoroethyl group with a synthetically versatile chloro-handle on a biologically relevant pyridazine core. While requiring a custom synthesis approach, the clear and reliable synthetic pathway from a commercially available precursor makes it an accessible and powerful tool. By leveraging this intermediate, research organizations can accelerate the discovery and optimization of novel therapeutics by efficiently exploring chemical space and fine-tuning molecular properties to meet the demanding criteria of modern drug development.

References

  • Vertex AI Search. (2010).
  • Watson International. 6-Chloropyridazin-3-amine CAS 5469-69-2. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine. PubChem. [Link]

  • MilliporeSigma. (2025).
  • Rech, J. C., et al. (2016). The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(19), 4781-4784. [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]

  • SpectraBase. 6-Chloro-N,N-diethylpyridazin-3-amine. [Link]

  • Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(11), 3127. [Link]

  • Google Patents. (2024).
  • ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

Methodological & Application

Comprehensive Analytical Profiling of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | AN-2026-CPT

Introduction & Scope

This guide details the analytical characterization of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine (CAS: 1041559-81-2), a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.

The molecule features a distinct chloropyridazine core coupled with a trifluoroethyl amine moiety.[1] This combination presents unique analytical challenges:

  • Electronic Properties: The electron-withdrawing trifluoroethyl group (

    
     effect) significantly lowers the basicity of the exocyclic amine compared to standard aminopyridazines, altering its retention behavior in reverse-phase chromatography.
    
  • Detection: The chlorine atom provides a distinct mass spectral signature (

    
     isotope pattern), while the trifluoromethyl group (
    
    
    
    ) enables high-specificity
    
    
    NMR profiling.
Core Quality Attributes (CQAs)
AttributeSpecification TargetAnalytical Method
Assay (Purity)

(Area %)
HPLC-UV (Method A)
Identity Conforms to Structure

/

NMR, MS
Residual Solvents ICH Q3C LimitsGC-HS
Key Impurities

each
HPLC-MS (Method B)

Structural Characterization (NMR & MS)

Nuclear Magnetic Resonance (NMR) Protocol

Rationale: NMR is the primary method for structural validation. The symmetry of the pyridazine ring and the distinct fluorine coupling provide unambiguous identification.

Sample Preparation:

  • Dissolve

    
     of sample in 
    
    
    
    of DMSO-
    
    
    .
  • Note: DMSO is preferred over

    
     to ensure full solubility and sharpen the exchangeable 
    
    
    
    proton signal.

Expected Spectral Data:

NucleusSignal (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight


Doublet (

)
1HPyridazine H-5Ortho-coupling to H-4.


Doublet (

)
1HPyridazine H-4Upfield due to electron-donating amine.


Broad Triplet1H

Exchangeable; couples to

.


Multiplet2H

Deshielded by adjacent N and

.


Triplet (

)
3F

Diagnostic for trifluoroethyl group.[2]
Mass Spectrometry (ESI+)

Rationale: The chlorine isotope signature is critical for confirming the presence of the halogenated ring.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion (

    
    ): 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ).
  • Isotope Ratio: A characteristic 3:1 intensity ratio between

    
     and 
    
    
    
    peaks confirms a single chlorine atom.

Chromatographic Protocols

Method A: HPLC-UV (Purity & Assay)

Objective: Routine purity analysis and quantification. Causality: The acidic mobile phase keeps the pyridazine ring protonated (improving solubility) and suppresses silanol interactions on the column, resulting in sharp peaks.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    , 
    
    
    
    ).
  • Column Temp:

    
    .
    
  • Flow Rate:

    
    .
    
  • Detection: UV at 254 nm (primary) and 220 nm .

  • Injection Vol:

    
    .
    

Mobile Phase:

  • A:

    
     Formic Acid in Water (Milli-Q).
    
  • B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % A % B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold
12.0 10 90 Linear Ramp
15.0 10 90 Wash
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | End |

Method B: UHPLC-MS (Trace Impurity Profiling)

Objective: Identification of synthetic byproducts (e.g., starting material, bis-substituted side products).

  • Column: Waters ACQUITY UPLC BEH C18 (

    
    , 
    
    
    
    ).
  • Mobile Phase:

    
     Ammonium Formate (pH 3.5) / Acetonitrile.[3]
    
  • MS Settings: Scan range

    
    ; Capillary 
    
    
    
    .

Impurity Fate Mapping

Understanding the synthesis route (Nucleophilic Aromatic Substitution -


) allows us to predict and monitor specific impurities.
Likely Impurities:
  • IMP-A (Starting Material): 3,6-Dichloropyridazine.[4][5]

    • Retention: Elutes later than product (more lipophilic, no amine H-bond donor).

    • MS:

      
       (9:6:1 isotope pattern for 
      
      
      
      ).
  • IMP-B (Bis-substituted):

    
    -bis(2,2,2-trifluoroethyl)pyridazine-3,6-diamine.
    
    • Origin: Over-reaction of the amine.

    • Retention: Elutes later than product (highly lipophilic due to two

      
       groups).
      
    • MS:

      
      .
      
  • IMP-C (Hydrolysis): 6-chloro-3-hydroxypyridazine (tautomer of pyridazinone).

    • Retention: Elutes earlier (more polar).

Visualization: Analytical Workflow & Impurity Logic

AnalyticalWorkflow cluster_Methods Analytical Suite Sample Crude Sample (this compound) HPLC Method A: HPLC-UV (Purity Assay) Sample->HPLC Quantification LCMS Method B: LC-MS (Impurity ID) Sample->LCMS Screening NMR 1H / 19F NMR (Structure Confirmation) Sample->NMR ID Check IMP_A IMP-A: 3,6-Dichloropyridazine (Starting Material) HPLC->IMP_A RT > Main Peak IMP_B IMP-B: Bis-substituted (Over-reaction) HPLC->IMP_B RT >> Main Peak LCMS->IMP_A Detect m/z 149 LCMS->IMP_B Detect m/z 289

Caption: Workflow integrating HPLC purity assessment with MS-based impurity identification logic.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Sloop, J. C. (2013).[6] "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry, 3, 1–12.[6] Link

  • ChemicalBook. (2025). 6-Chloropyridazin-3-amine Properties and Synthesis.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21643, 6-Chloro-3-pyridazinamine.Link

Sources

Application Notes and Protocols for Target Identification of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets for novel bioactive small molecules is a critical and often rate-limiting step in drug discovery and chemical biology. This document provides a comprehensive guide for the target deconvolution of "6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine," a hypothetical but structurally representative small molecule. In the absence of pre-existing biological data for this specific compound, we present a multi-pronged strategic workflow, applicable to any novel bioactive molecule. This guide details integrated computational and experimental methodologies, designed to generate and validate target hypotheses with high confidence. We provide not only step-by-step protocols for key techniques such as in-silico target prediction, chemical probe synthesis, affinity purification-mass spectrometry, and the Cellular Thermal Shift Assay (CETSA), but also the scientific rationale behind these experimental choices. Our aim is to equip researchers with a robust framework to elucidate the mechanism of action of novel chemical entities, thereby accelerating their development into valuable research tools or potential therapeutics.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening campaigns frequently yield small molecules with desirable biological effects, yet their mechanisms of action remain elusive. The process of identifying the specific protein(s) a small molecule interacts with to elicit its effect is known as target identification or deconvolution.[1] This is a pivotal stage in drug discovery, as a thorough understanding of a compound's molecular targets is essential for optimizing its efficacy, predicting potential side effects, and developing a rational basis for its therapeutic application.[1][2]

This guide outlines a comprehensive strategy for the target identification of a novel bioactive compound, exemplified by "this compound." We will navigate a logical progression from initial hypothesis generation using computational methods to experimental validation in cellular contexts.

A Multi-pronged Approach to Target Identification

A robust target identification strategy should not rely on a single methodology. Instead, integrating computational predictions with orthogonal experimental approaches provides a more comprehensive and reliable path to identifying and validating true biological targets. Our proposed workflow is depicted below.

Target_ID_Workflow A In-Silico Target Prediction C Affinity Purification-Mass Spectrometry (AP-MS) A->C D Cellular Thermal Shift Assay (CETSA) A->D B Chemical Probe Design & Synthesis B->C E Biochemical Assays C->E F Cell-based Assays C->F D->E D->F

Figure 1: A multi-pronged workflow for target identification.

Phase 1: Hypothesis Generation

In-Silico Target Prediction

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of a small molecule.[3] These approaches leverage vast databases of known drug-target interactions and compound structures to predict putative binding partners.

  • Ligand-Based Approaches: These methods compare the 2D or 3D structure of the query molecule to libraries of compounds with known biological targets. A popular tool for this is SwissTargetPrediction, which utilizes a combination of 2D and 3D similarity measures.[4]

  • Structure-Based Approaches (Molecular Docking): If a high-resolution 3D structure of a potential target protein is available, molecular docking can be used to predict the binding mode and affinity of the small molecule.[5][6]

  • Obtain the SMILES string for "this compound": This can be generated using any standard chemical drawing software.

  • Navigate to the SwissTargetPrediction web server. [4]

  • Paste the SMILES string into the query box.

  • Select the appropriate organism (e.g., Homo sapiens).

  • Initiate the prediction. The server will return a list of potential targets ranked by probability.

  • Analyze the results: Pay close attention to target classes that are enriched in the prediction list. This can provide clues about the compound's potential mechanism of action.

Table 1: Hypothetical In-Silico Prediction Results for "this compound"

Target ClassPredicted TargetsProbability
KinasesEGFR, ABL1, SRCHigh
GPCRsADRB2, OPRM1Medium
Ion ChannelsSCN5A, KCNH2Low
Chemical Probe Design and Synthesis

To experimentally identify the binding partners of our lead compound, we need to create a "chemical probe." This is a modified version of the original molecule that incorporates a reactive group for covalent attachment to its target and/or a reporter tag (like biotin) for enrichment and detection.[7][8] The key principle in probe design is to introduce these modifications at a position that does not disrupt the compound's interaction with its target.[8]

A common strategy is to attach a linker to a position on the molecule that is solvent-exposed and not critical for its biological activity. For our molecule, the pyridazine ring offers potential sites for modification. A biotin tag can be attached via a flexible linker (e.g., polyethylene glycol) to facilitate subsequent purification.[2]

Probe_Design cluster_0 Probe Components A Bioactive Molecule (this compound) B Linker (e.g., PEG) A->B Covalent Bond C Reporter Tag (e.g., Biotin) B->C Covalent Bond

Figure 2: General structure of a chemical probe.

Phase 2: Experimental Screening

With a chemical probe in hand, we can proceed with experimental methods to identify interacting proteins from a complex biological sample, such as a cell lysate.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying protein-small molecule interactions.[9][10] The biotinylated probe is immobilized on streptavidin-coated beads and incubated with a cell lysate. Proteins that bind to the probe are "pulled down" and subsequently identified by mass spectrometry.[2]

  • Preparation of Affinity Matrix: Incubate streptavidin-coated magnetic beads with the biotinylated probe to allow for immobilization.

  • Cell Lysis: Lyse cells grown in culture under non-denaturing conditions to preserve protein-protein interactions.

  • Affinity Enrichment: Incubate the cell lysate with the probe-conjugated beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the MS data and perform quantitative analysis to distinguish specific binders from background.[11] A common approach is to perform a competition experiment where the lysate is co-incubated with an excess of the non-biotinylated parent compound.[11]

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that assesses target engagement in a cellular context.[12][13] The principle is that a protein becomes more thermally stable when it is bound to a ligand.[13] By heating cell lysates or intact cells treated with the compound to various temperatures, one can determine if the compound stabilizes its target protein.

  • Cell Treatment: Treat cultured cells with either the test compound or a vehicle control.

  • Heat Challenge: Aliquot the cell suspension or lysate and heat the samples to a range of temperatures for a defined period.

  • Cell Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the protein of interest at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]

CETSA_Principle A Protein + Ligand C Heat A->C B Protein (unbound) B->C D Stable Complex C->D Stabilized E Denatured Protein C->E Unstable F Soluble D->F G Insoluble E->G

Figure 3: Principle of the Cellular Thermal Shift Assay (CETSA).

Phase 3: Target Validation

The final and most critical phase is to validate the candidate targets identified in the screening phase. This involves demonstrating that the interaction between the small molecule and the putative target is responsible for the observed biological phenotype.

Biochemical Assays

If the candidate target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if the compound has a direct inhibitory or activating effect.

Cell-based Assays

Genetic approaches, such as siRNA-mediated knockdown or CRISPR-Cas9-based knockout of the candidate target gene, can be used to see if the absence of the target protein phenocopies or blocks the effect of the small molecule.[15]

Table 2: Summary of Target Identification and Validation Techniques

TechniquePrincipleAdvantagesDisadvantages
In-Silico Prediction Similarity searching and dockingRapid, low-cost, hypothesis-generatingPredictive, requires experimental validation
AP-MS Affinity-based pulldownIdentifies direct binders, unbiasedRequires probe synthesis, potential for false positives
CETSA Ligand-induced thermal stabilizationLabel-free, confirms intracellular engagementRequires specific antibodies or MS, not suitable for all proteins
Biochemical Assays Direct measurement of protein functionConfirms direct modulation of targetRequires purified protein, may not reflect cellular context
Cell-based Assays Genetic manipulation of target expressionHigh physiological relevancePotential for off-target genetic effects

Conclusion

The journey from a bioactive small molecule to a well-characterized chemical probe or drug candidate is a challenging one, with target identification being a crucial milestone. The integrated workflow presented here, combining computational prediction with orthogonal experimental approaches like AP-MS and CETSA, provides a robust framework for the target deconvolution of novel compounds such as "this compound." By systematically generating and validating target hypotheses, researchers can gain a deeper understanding of the molecular mechanisms underlying the bioactivity of their compounds, paving the way for future therapeutic development.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery. BMC Biotechnology. [Link]

  • The yeast three-hybrid system as an experimental platform to identify proteins interacting with small signaling molecules in plant cells: Potential and limitations. Frontiers in Plant Science. [Link]

  • Yeast Three-hybrid (Nuclear System) Screening. Amerigo Scientific. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Chinese Medicine. [Link]

  • A three-hybrid system for detecting small ligand–protein receptor interactions. Proceedings of the National Academy of Sciences. [Link]

  • A typical photoaffinity labeling experimental protocol to identify the... ResearchGate. [Link]

  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Molecules. [Link]

  • In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

  • Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Key principles for designing and selecting effective chemical probes.... ResearchGate. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. International Journal of Molecular Sciences. [Link]

  • A competitive activity-based protein profiling platform yields cell wall synthesis inhibitors active against replicating and non-replicating Mycobacterium tuberculosis. bioRxiv. [Link]

  • Y3H Service for Advanced RNA-Protein Interaction Screening. Creative Biolabs. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules. [Link]

  • Small Molecule Three-Hybrid (Y3H) Service for Drug Target Screening. Creative BioMart. [Link]

  • A precise comparison of molecular target prediction methods. Digital Discovery. [Link]

  • SwissTargetPrediction. bio.tools. [Link]

  • Activity-based protein profiling: A graphical review. Frontiers in Chemistry. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • In Silico Target Prediction. Creative Biolabs. [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry. [Link]

  • Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues. PLOS Neglected Tropical Diseases. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. PharmaFeatures. [Link]

  • Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. Molecules. [Link]

  • Enabling Large-Scale Design, Synthesis and Validation of Small Molecule Protein-Protein Antagonists. D-Scholarship@Pitt. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Doscheda: A DownStream Chemo-Proteomics Analysis Pipeline. Index of /. [Link]

  • How to validate small-molecule and protein interactions in cells?. ResearchGate. [Link]

  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature Experiments. [Link]

  • Molecular docking validation of small molecule-target protein... ResearchGate. [Link]

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Exploring Small Molecules Targeting Protein–Protein Interactions (PPIs): Advancements and Future Prospects. Molecules. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science. [Link]

  • Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. [Link]

  • CHAPTER 10: Chemometrical Analysis of Proteomics Data. Books. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. [Link]

  • Chemical Proteomics. SciLifeLab. [Link]

  • Affinity Chromatography. Creative Biolabs. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy. [Link]

  • Identification and characterization of molecular targets of natural products by mass spectrometry. Renaissance School of Medicine at Stony Brook University. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

Sources

Technical Application Note: Strategic Utilization of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Profile & Rationale

6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine represents a high-value scaffold in modern Fragment-Based Drug Discovery (FBDD). Its utility stems from the synergistic combination of the pyridazine ring (a privileged bioisostere for phenyl/pyridine rings with improved aqueous solubility) and the trifluoroethyl group (a metabolic blocker that modulates lipophilicity and pKa).

Key Medicinal Chemistry Attributes:
  • Metabolic Stability: The trifluoroethyl moiety blocks oxidative dealkylation at the

    
    -position, a common metabolic soft spot in standard ethyl/propyl amines.
    
  • Electronic Modulation: The electron-withdrawing nature of the pyridazine ring, combined with the fluorine atoms, reduces the basicity of the exocyclic amine (pKa modulation). This often improves membrane permeability by reducing the fraction of ionized species at physiological pH.

  • Orthogonal Reactivity: The remaining chlorine atom at the C6 position serves as a versatile handle for late-stage diversification via Suzuki-Miyaura coupling or Buchwald-Hartwig amination, allowing for the rapid generation of SAR (Structure-Activity Relationship) libraries.

Synthesis Protocol: The "Trifluoro-SnAr" Method

Challenge: 2,2,2-Trifluoroethylamine is significantly less nucleophilic than standard alkylamines due to the strong electron-withdrawing effect of the trifluoromethyl group. Standard SnAr conditions (e.g., EtOH reflux) often result in sluggish conversion or incomplete reactions.

Solution: This protocol utilizes a high-boiling polar solvent (n-Butanol or DMSO) and an inorganic base to drive the reaction to completion while suppressing the formation of the bis-substituted byproduct.

Materials
  • Reactant A: 3,6-Dichloropyridazine (1.0 equiv)[1]

  • Reactant B: 2,2,2-Trifluoroethylamine (1.2 equiv) [Note: Volatile, B.P. ~37°C]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (for homogeneous conditions)
    
  • Solvent: n-Butanol (preferred for ease of workup) or DMSO (for kinetics)

Step-by-Step Procedure
  • Setup: In a pressure-rated vial or round-bottom flask equipped with a reflux condenser, dissolve 3,6-dichloropyridazine (10 mmol, 1.49 g) in n-Butanol (20 mL).

  • Addition: Add potassium carbonate (20 mmol, 2.76 g). Then, carefully add 2,2,2-trifluoroethylamine (12 mmol, 1.19 g).

    • Critical Note: Since the amine boils at 37°C, ensure the vessel is sealed or the condenser is efficient (chilled coolant) before heating.

  • Reaction: Heat the mixture to 110–120°C for 12–16 hours.

    • Monitoring: Monitor by TLC (30% EtOAc/Hexanes) or LCMS. The product is less polar than the starting material but more polar than the bis-product.

    • Endpoint: Look for the disappearance of the dichloro starting material (

      
       149/151). The product mass is 
      
      
      
      (Cl isotope pattern).
  • Workup:

    • Cool to room temperature.[1][2]

    • Remove volatiles (n-BuOH) under reduced pressure.[3]

    • Resuspend the residue in EtOAc (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

QC Specifications
ParameterSpecification
Appearance Off-white to pale yellow solid
LCMS (ESI+)

226.0 (100%), 228.0 (33%) [Cl pattern]
1H NMR (DMSO-d6)

7.85 (br t, 1H, NH), 7.55 (d, 1H, Pyridazine-H), 7.05 (d, 1H, Pyridazine-H), 4.15 (m, 2H, CH2-CF3).[5][6]

Functionalization & Divergent Synthesis

Once synthesized, the This compound serves as a "Hub" intermediate. The deactivation of the ring by the first amine addition makes the second chlorine less susceptible to SnAr, requiring catalysis for further substitution.

Workflow Visualization

The following diagram illustrates the synthesis and subsequent divergent pathways.

G Start 3,6-Dichloropyridazine Inter 6-chloro-N-(2,2,2-trifluoroethyl) pyridazin-3-amine (The Scaffold) Start->Inter SnAr, n-BuOH, 120°C (Selective Mono-addition) Reagent 2,2,2-Trifluoroethylamine (Weak Nucleophile) Reagent->Inter ProdA Suzuki Product (Biaryl System) Inter->ProdA Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Dioxane/H2O ProdB Buchwald Product (Diamino Pyridazine) Inter->ProdB R-NH2, Pd2(dba)3 Xantphos, Cs2CO3

Figure 1: Synthesis workflow converting 3,6-dichloropyridazine into the target scaffold and subsequent divergent coupling pathways.

Protocol A: Suzuki-Miyaura Coupling (Arylation)

To install an aryl or heteroaryl group at the C6 position:

  • Dissolve the scaffold (1.0 equiv) and Aryl Boronic Acid (1.2 equiv) in 1,4-Dioxane/Water (4:1).

  • Add

    
     (2.5 equiv) and degas with Nitrogen for 10 min.
    
  • Add

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates).
  • Heat to 90°C for 4–6 hours.

Protocol B: Buchwald-Hartwig Amination (Amination)

To install a second amine (creating a 3,6-diamino pyridazine):

  • Dissolve scaffold (1.0 equiv) and Amine (1.2 equiv) in Toluene or Dioxane.

  • Add

    
     (2.0 equiv).
    
  • Add Catalyst system:

    
     (5 mol%) + Xantphos (10 mol%).
    
  • Heat to 100°C overnight.

    • Note: Standard SnAr is difficult here due to the electron-rich nature of the aminopyridazine ring; Pd-catalysis is highly recommended.

Case Studies & Applications

Case Study 1: ALK5 (TGF- Type I Receptor) Inhibitors

In the development of ALK5 inhibitors for fibrosis and cancer, the this compound scaffold acts as a hinge-binding motif. The trifluoroethyl group occupies the hydrophobic pocket near the gatekeeper residue, enhancing selectivity over p38 MAP kinase.

  • Mechanism: The pyridazine nitrogens accept hydrogen bonds from the kinase hinge region.

Case Study 2: NLRP3 Inflammasome Inhibitors

Recent patent literature highlights pyridazine derivatives in the modulation of the NLRP3 inflammasome. The introduction of the trifluoroethyl group prevents metabolic oxidation often seen with simple ethyl-amino analogs, extending the in vivo half-life (


) of the clinical candidate.

References

  • Vertex Pharmaceuticals Inc. (2024). Pyridazinyl amino derivatives as ALK5 inhibitors. US Patent App.[5][7] 2024/0018122 A1. Link

  • Sengmany, S., et al. (2015). General procedure for the preparation of chloroaminodiazines. Tetrahedron, 71(29), 4859-4867. Link

  • BenchChem Technical Support. (2025). Synthesis of 6-Chloro-3-methoxypyridazin-4-amine and related analogs. Link

  • Servier. (2021). 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents. WO Patent 2021/018857 A1. Link

Sources

Strategic Utilization of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine in Medicinal Chemistry

[1]

Introduction: The Dual-Functionalized Scaffold

In modern drug discovery, 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine represents a high-value "privileged intermediate."[1] It combines the bioisostere-rich pyridazine core with a metabolically stable trifluoroethyl group, while retaining a reactive chloro-handle for downstream diversification.[1]

This Application Note details the strategic deployment of this scaffold, focusing on its synthesis, library generation capabilities, and specific utility in modulating physicochemical properties (DMPK) in kinase and metabolic disease programs.[1]

Key Structural Features[1][2][3][4][5]
  • Pyridazine Core: Acts as a 1,2-diazine bioisostere for phenyl or pyridine rings, significantly increasing aqueous solubility and lowering logD.[1]

  • Trifluoroethyl Group (TFE): A critical bioisostere for ethyl or isopropyl groups. The strong electron-withdrawing effect of the CF3 group lowers the basicity of the adjacent amine (pKa modulation) and blocks oxidative metabolism (CYP450 dealkylation).

  • C-6 Chlorine Handle: Enables orthogonal functionalization via S_NAr or Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Core Application 1: Robust Synthesis Protocol

Objective: Synthesis of the core building block from commercially available 3,6-dichloropyridazine.

Mechanistic Insight

The reaction between 3,6-dichloropyridazine and 2,2,2-trifluoroethylamine is a Nucleophilic Aromatic Substitution (S_NAr).[1] However, 2,2,2-trifluoroethylamine is approximately 10^3 to 10^4 times less nucleophilic than ethylamine due to the inductive electron-withdrawing effect of the fluorine atoms.[1] Standard reflux conditions in ethanol often result in poor conversion.[1] High-temperature sealed-tube conditions or polar aprotic solvents are required to drive the reaction to completion.

Experimental Protocol

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)[1]

  • 2,2,2-Trifluoroethylamine (1.2 - 1.5 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)[1]

Step-by-Step Methodology:

  • Setup: In a pressure-rated reaction vial (sealed tube), dissolve 3,6-dichloropyridazine (e.g., 1.49 g, 10 mmol) in DMSO (10 mL).

  • Addition: Add DIPEA (3.5 mL, 20 mmol) followed by 2,2,2-trifluoroethylamine (1.2 mL, 15 mmol). Note: Trifluoroethylamine is volatile (bp ~37°C); handle with chilled syringes.

  • Reaction: Seal the vessel and heat to 120°C for 12–16 hours. Monitor via LC-MS for the consumption of the starting material (m/z 149) and formation of the product (m/z 226).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Wash: Wash combined organics with brine (2 x 20 mL) to remove DMSO. Dry over anhydrous Na2SO4.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

  • Yield: Typical isolated yields range from 75-85%.

Data: Solvent Screening for Optimization
SolventTemp (°C)Time (h)Conversion (%)Notes
Ethanol78 (Reflux)24< 15%Nucleophile too weak for reflux temp.
THF66 (Reflux)24< 10%Poor solubility of intermediates.
DMSO 120 12 > 95% Recommended. High dielectric constant stabilizes transition state.[1]
NMP1308> 95%Effective, but harder to remove during workup.[1]

Core Application 2: Library Generation (The "Hub" Strategy)

Once synthesized, the molecule serves as a "Hub" for divergent synthesis.[1] The remaining C-6 chlorine atom is activated for further coupling, allowing for the rapid generation of SAR (Structure-Activity Relationship) libraries.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

GStart3,6-DichloropyridazineCore6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine(THE SCAFFOLD)Start->CoreTFE-amine, DMSO, 120°C(Selective SNAr)SuzukiSuzuki Coupling(Biaryl Formation)Core->SuzukiAr-B(OH)2, Pd(dppf)Cl2BuchwaldBuchwald-Hartwig(C-N Bond Formation)Core->BuchwaldR-NH2, Pd2(dba)3, XPhosSNAr22nd SNAr(Heteroatom Displacement)Core->SNAr2R-OH / R-SH, NaHTarget1Kinase Inhibitor(Hinge Binder)Suzuki->Target1Library ATarget2Metabolic Modulator(GLP-1 / GPCR)Buchwald->Target2Library B

Figure 1: Divergent synthesis workflow transforming the core scaffold into bioactive libraries.

Protocol: Suzuki-Miyaura Coupling (General Procedure)

Application: Attaching aryl/heteroaryl groups to C-6 (e.g., for Kinase Hinge Binding domains).

  • Charge: In a microwave vial, combine the scaffold (1.0 equiv), Boronic Acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl2[1][2]·CH2Cl2 (0.05 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 mins.

  • Reaction: Heat at 100°C (conventional) or 120°C (Microwave) for 1 hour.

  • Purification: Filter through Celite, concentrate, and purify via Prep-HPLC.

Core Application 3: Medicinal Chemistry & DMPK Logic

Why use the Trifluoroethyl-Pyridazine motif? This specific combination addresses common failure modes in drug discovery: high lipophilicity (LogP) and metabolic instability.

pKa Modulation (The Fluorine Effect)

The trifluoroethyl group drastically lowers the pKa of the exocyclic amine.

  • Ethyl-aminopyridazine pKa: ~5.5 - 6.0 (Moderately basic).

  • Trifluoroethyl-aminopyridazine pKa: ~2.5 - 3.5 (Non-basic).

  • Impact: The reduced basicity prevents protonation at physiological pH (7.4). This increases the fraction of neutral molecule, improving membrane permeability (passive diffusion) and reducing the risk of hERG channel blockage (often associated with basic amines).

Metabolic Blocking

The C-H bonds adjacent to the nitrogen are prone to oxidative dealkylation by CYP450 enzymes.

  • Ethyl group: Rapidly metabolized (N-dealkylation).

  • Trifluoroethyl group: The C-F bonds sterically and electronically protect the adjacent C-H bonds from oxidation.

  • Result: Significantly increased Half-life (t1/2) and bioavailability.[1]

Comparative Physicochemical Profile
PropertyN-Ethyl AnalogN-(2,2,2-Trifluoroethyl) AnalogBenefit
pKa (Amine) ~5.8~3.0Reduced lysosomal trapping; Lower hERG risk.[1]
LogP 1.21.9Slight increase, but offset by reduced basicity.[1]
Metabolic Stability Low (N-dealkylation)High (Blocked site)Improved in vivo exposure.
H-Bond Donor StrongWeakModulated binding affinity.[1]

References

  • Synthesis of Pyridazine Derivatives: Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science. (2010).

  • Nucleophilicity of Fluorinated Amines: Nucleophilicity Trends of Amines. Master Organic Chemistry.[1] (2018).[3]

  • Medicinal Chemistry of Fluorine: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. (2025).

  • SNAr Reaction Conditions: Nucleophilic aromatic substitution reactions under aqueous, mild conditions.[1] Green Chemistry.[1] (2021).

  • Pyridazine Scaffolds in Drug Design: Pyridazine and Pyridazinone in Medicinal Chemistry. PubMed. (2025).

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-PYR-TFEA-001 Status: Active Guide Subject: Yield Improvement & Impurity Control in


 of 3,6-dichloropyridazine[1]

Process Overview & Chemical Logic

This guide addresses the synthesis of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine via Nucleophilic Aromatic Substitution (


).

The core challenge in this synthesis is the mismatch between the electrophile and the nucleophile:

  • The Nucleophile (TFEA): 2,2,2-Trifluoroethylamine is a weak nucleophile due to the strong electron-withdrawing effect of the trifluoromethyl group (

    
    , compared to 
    
    
    
    for ethylamine).
  • The Electrophile: 3,6-Dichloropyridazine is electron-deficient, but the first substitution deactivates the ring toward the second substitution.

  • Volatility: TFEA has a boiling point of ~37°C, requiring pressurized conditions to achieve the activation energy needed for the reaction without losing the reagent.

Reaction Pathway Analysis

The following diagram illustrates the kinetic competition between the desired mono-substitution and the undesired bis-substitution or hydrolysis.

ReactionPathway SM 3,6-Dichloropyridazine (Starting Material) Product TARGET PRODUCT (Mono-substituted) SM->Product + TFEA, Base 100-130°C (Slow Step) Hydrolysis 6-chloropyridazin-3-ol (Hydrolysis Impurity) SM->Hydrolysis + H2O (Wet Solvent) TFEA Trifluoroethylamine (Nucleophile) Bis Bis-Impurity (Over-reaction) Product->Bis + Excess TFEA >140°C (Competition)

Figure 1: Reaction pathway showing the competition between the desired mono-substitution (green) and the bis-substitution (red).[1]

Critical Process Parameters (CPPs)

To maximize yield, you must control the following variables. Data is based on standard


 optimization for electron-deficient heterocycles.[1]
ParameterRecommended RangeScientific Rationale
Stoichiometry 1.1 – 1.2 eq (TFEA)Excess TFEA drives the slow kinetics, but

eq increases the risk of bis-substitution .[1]
Temperature 100°C – 120°CHigh temp is required to overcome the low nucleophilicity of TFEA. Warning: TFEA boils at 37°C; sealed vessel is mandatory.
Solvent DMSO or NMPPolar aprotic solvents stabilize the Meisenheimer complex intermediate and increase reaction rate.
Base

or DIPEA
A base is needed to neutralize the HCl byproduct. Inorganic bases (

) are preferred in DMSO to simplify workup.
Concentration 0.5 M – 1.0 MHigher concentration favors the bimolecular

reaction over solvent-mediated side reactions.[1]

Troubleshooting Guide (FAQ)

Issue 1: Low Conversion / Starting Material Remains

Q: I am refluxing in ethanol at 78°C, but the reaction is stuck at 30% conversion after 24 hours.

  • Root Cause: The temperature is too low. The electron-withdrawing

    
     group makes TFEA a very poor nucleophile.[1] Ethanol's reflux temperature is insufficient to drive the reaction to completion.
    
  • Solution: Switch to a high-boiling polar aprotic solvent like DMSO or NMP .[1] Perform the reaction in a sealed pressure tube or autoclave at 110–120°C .

  • Mechanism: The sealed vessel allows you to heat the mixture well above the boiling point of TFEA (37°C) without losing the reagent.

Issue 2: Formation of Bis-Substituted Impurity

Q: I see a significant amount of 3,6-bis(trifluoroethylamino)pyridazine.

  • Root Cause: Excess nucleophile or excessive temperature. While the amino group usually deactivates the ring, the "forcing conditions" required for the first addition can sometimes push the second addition.

  • Solution:

    • Stoichiometry Control: Limit TFEA to 1.1 equivalents .

    • Stepwise Heating: Start at 80°C. Monitor by HPLC/UPLC. Only increase to 120°C if the reaction stalls.

    • Reverse Addition: If the problem persists, add the amine slowly to the solution of dichloropyridazine (though this is difficult with volatile amines in sealed tubes).

Issue 3: Hydrolysis (Formation of Pyridazinone/Hydroxyl impurity)

Q: I see a peak corresponding to [M-Cl+OH].

  • Root Cause: Presence of water in the solvent or base.[2] At high temperatures (

    
    C), hydroxide ions (generated from wet 
    
    
    
    ) compete effectively with the weak TFEA nucleophile.
  • Solution:

    • Use anhydrous DMSO/NMP .

    • Dry the inorganic base (

      
      ) in an oven before use.
      
    • If using DIPEA, ensure it is fresh and dry.

Optimized Experimental Protocol

Objective: Synthesis of this compound on a 1-gram scale.

Materials:
  • 3,6-Dichloropyridazine (1.0 eq)[1][2]

  • 2,2,2-Trifluoroethylamine (TFEA) (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • DMSO (anhydrous) (Volume: 5 mL per 1g of substrate)

Procedure:
  • Setup:

    • Equip a heavy-walled pressure tube (Ace Glass or similar) with a magnetic stir bar.[1]

    • Safety Note: TFEA is volatile (bp 37°C) and toxic. Handle in a fume hood.

  • Charging:

    • Add 3,6-dichloropyridazine (1.0 g, 6.7 mmol) and anhydrous

      
       (1.85 g, 13.4 mmol) to the tube.
      
    • Add anhydrous DMSO (5 mL).

    • Cooling Step: Cool the tube in an ice bath (

      
      C) for 10 minutes.
      
    • Add TFEA (0.64 mL, ~8.0 mmol) via syringe into the cold mixture. (Cooling prevents immediate vaporization).

  • Reaction:

    • Seal the tube tightly.

    • Place in a pre-heated oil block at 110°C .

    • Stir vigorously for 12–16 hours .

    • Monitoring: Cool a small aliquot, dilute with MeCN, and check via UPLC/HPLC. Look for consumption of starting material (

      
       ~ low) and appearance of product.
      
  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into ice-cold water (50 mL) with stirring. The product should precipitate as an off-white solid.[1]

    • Stir for 30 minutes to dissolve inorganic salts.

    • Filter the solid.[3] Wash with water (

      
       mL).
      
  • Purification:

    • Dry the solid under vacuum at 45°C.

    • If necessary: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

Expected Yield:
  • Typical: 75–85%[1]

  • Appearance: Off-white to pale yellow solid.[1]

References

  • Nucleophilicity of Fluorinated Amines

    • Source: PubChem.[4] (n.d.). 2,2,2-Trifluoroethylamine (Compound).[4][5][6][7][8]

    • Relevance: Establishes pKa (~5.[4][5]7) and boiling point (37°C), necessitating the high-temperature/sealed-tube protocol.[1]

  • General

    
     on Dichloropyridazines: 
    
    • Source: Bristol-Myers Squibb Company.[1][9] (2019). WO2019/89442 A1: Pyridazine Derivatives.[9]

    • Relevance: Describes standard industrial conditions for handling 3,6-dichloropyridazine, including thermal stability and substitution p
  • Optimiz

    
    : 
    
    • Source: BenchChem Technical Support.[3][10] (2025).[3][11][12][13] Optimization of SnAr reaction with trifluoroethylamine.

    • Relevance: Confirms the necessity of polar aprotic solvents (DMSO/NMP)
    • (General Reference)

Sources

Technical Support Center: 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the potential challenges of this synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the key starting materials?

A1: The most common and direct route to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 3,6-disubstituted pyridazine with 2,2,2-trifluoroethylamine. The key starting materials are:

  • 3,6-dichloropyridazine: This is a common precursor in pyridazine chemistry.[1]

  • 2,2,2-trifluoroethylamine: This provides the N-(2,2,2-trifluoroethyl) portion of the final molecule.

Alternatively, one could start with 6-chloropyridazin-3-amine and introduce the 2,2,2-trifluoroethyl group via alkylation.

Q2: What are the most common side products I should be aware of during this synthesis?

A2: Several side reactions can occur, leading to a range of impurities. The most frequently encountered side products include:

  • Disubstituted Product: Formation of 3,6-bis(2,2,2-trifluoroethylamino)pyridazine, where both chlorine atoms on the starting 3,6-dichloropyridazine are replaced by 2,2,2-trifluoroethylamine.

  • Hydrolysis Product: Hydrolysis of the starting material or the product can lead to the formation of 6-hydroxy-N-(2,2,2-trifluoroethyl)pyridazin-3-amine or 6-chloropyridazin-3-ol, respectively. This is more prevalent if water is present in the reaction mixture, especially at elevated temperatures or under basic/acidic conditions.[2][3][4]

  • Dimerization Products: Pyridazine derivatives can sometimes undergo dimerization, although this is less common under typical SNAr conditions.[5]

Q3: How can I monitor the progress of the reaction to minimize side product formation?

A3: Effective reaction monitoring is crucial for maximizing the yield of your desired product. The two most common techniques are:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the appearance of the product and any major byproducts.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC or HPLC can provide precise information on the relative concentrations of reactants, products, and impurities over time.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, from incomplete reactions to the prevalence of side reactions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction Extend Reaction Time: Monitor the reaction by TLC or GC/HPLC until the starting material is consumed. Increase Temperature: Gradually increase the reaction temperature. Pyridazine SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[6]
Suboptimal Solvent Solvent Polarity: Ensure you are using a suitable solvent. Aprotic polar solvents like DMF, DMAc, or NMP are often effective for SNAr reactions.
Base Strength Choice of Base: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl generated during the reaction. An inorganic base like K2CO3 or Cs2CO3 can also be effective.
Reagent Purity Starting Material Quality: Ensure the purity of your 3,6-dichloropyridazine and 2,2,2-trifluoroethylamine. Impurities can interfere with the reaction.
Problem 2: Significant Formation of the Disubstituted Side Product

The formation of 3,6-bis(2,2,2-trifluoroethylamino)pyridazine is a common issue when starting from 3,6-dichloropyridazine.

Controlling Selectivity:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of 3,6-dichloropyridazine relative to 2,2,2-trifluoroethylamine can favor monosubstitution.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity for the monosubstituted product.

  • Slow Addition: Adding the 2,2,2-trifluoroethylamine slowly to the reaction mixture can help maintain a low concentration of the nucleophile, thereby reducing the likelihood of a second substitution.

Problem 3: Presence of Hydrolysis Products in the Final Mixture

The presence of hydroxylated pyridazines indicates that water is present in your reaction.

Preventing Hydrolysis:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Dry Solvents: Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent before use.

  • Amine Source: If using 2,2,2-trifluoroethylamine hydrochloride, ensure it is dry and use a sufficient amount of base to neutralize the HCl and the HCl generated during the reaction.

Problem 4: Difficulty in Purifying the Final Product

If you are struggling to isolate a pure sample of this compound, consider the following purification strategies.

Purification Methodologies:

Purification Method Recommendations
Recrystallization This can be an effective method if a suitable solvent system can be found that selectively dissolves the impurities, leaving the desired product to crystallize out upon cooling.
Column Chromatography Silica gel column chromatography is a highly effective method for separating the desired product from both more polar and less polar impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically a good starting point.

Experimental Workflow & Diagrams

General Experimental Protocol

The following is a generalized protocol for the synthesis of this compound. This should be adapted and optimized for your specific laboratory conditions and scale.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 3,6-dichloropyridazine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents).

  • Nucleophile Addition: Slowly add 2,2,2-trifluoroethylamine (1.0-1.2 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or GC/HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.

Visualizing the Reaction and Side Reactions

The following diagrams illustrate the intended synthetic pathway and the formation of common side products.

G cluster_side_reactions Side Reactions 3,6-Dichloropyridazine 3,6-Dichloropyridazine This compound This compound 3,6-Dichloropyridazine->this compound + 2,2,2-Trifluoroethylamine (SNAr) 3,6-bis(2,2,2-trifluoroethylamino)pyridazine 3,6-bis(2,2,2-trifluoroethylamino)pyridazine 3,6-Dichloropyridazine->3,6-bis(2,2,2-trifluoroethylamino)pyridazine + Excess 2,2,2-Trifluoroethylamine 6-Chloropyridazin-3-ol 6-Chloropyridazin-3-ol 3,6-Dichloropyridazine->6-Chloropyridazin-3-ol + H2O (Hydrolysis)

Caption: Synthetic pathway to the target molecule and major side products.

References

  • MDPI. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. Retrieved from [Link]

  • Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Recent Advances in Pyridazine Chemistry. Retrieved from [Link]

  • Taylor & Francis. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Retrieved from [Link]

  • Journal of American Science. (2010, September 29). chemical studies on 3,6-dichloropyridazine. Retrieved from [Link]

  • Wageningen University & Research eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]

  • ResearchGate. (2021, September 7). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Retrieved from [Link]

  • International Journal of ChemTech Research. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link], (1112-1121)ap10.pdf

  • Eureka | Patsnap. (2015, March 25). Method for synthetizing 3,6-dichloropyridazine. Retrieved from [Link]

  • Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine.
  • Beilstein Journals. (2019, January 3). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Retrieved from [Link]

  • EPA. (2025, October 15). 6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

  • PubChem. (n.d.). 6-chloro-n-ethylpyridazin-3-amine. Retrieved from [Link]

  • Watson International. (n.d.). 6-Chloropyridazin-3-amine CAS 5469-69-2. Retrieved from [Link]

  • US EPA. (n.d.). Substance Registry Services. Retrieved from [Link]

  • NIH. (n.d.). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC. Retrieved from [Link]

  • PubMed. (2015, September 15). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Retrieved from [Link]

  • Google Patents. (n.d.). US9328068B2 - N-[1-((6-chloropyridin-3-yl) methyl)pyridin-2(1H)-ylidene].
  • PubChem. (n.d.). 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrolysis. Retrieved from [Link]

  • YouTube. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]

  • PubMed. (2003, March 15). Hydrolysis by lactase phlorizin hydrolase is the first step in the uptake of daidzein glucosides by rat small intestine in vitro. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 4). The Trifluoroethylating Powerhouse: Applications of 2,2,2-Trifluoroethyl Triflate. Retrieved from [Link]

Sources

How to improve the purity of "6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-503297 Status: Active Classification: Heterocyclic Intermediate Synthesis & Purification Audience: Medicinal Chemists, Process Chemists

Executive Summary & Compound Profile

Compound: 6-Chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine CAS: 503297-70-1 Core Application: Critical intermediate for pharmaceutical synthesis, particularly in the development of kinase inhibitors and GLP-1 agonists where the trifluoroethyl moiety modulates lipophilicity and metabolic stability.

The Challenge: Synthesizing this compound via Nucleophilic Aromatic Substitution (SNAr) of 3,6-dichloropyridazine often results in a "Goldilocks" problem:

  • Under-reaction: Residual 3,6-dichloropyridazine (Starting Material).

  • Over-reaction: Formation of the bis-substituted impurity, N,N'-bis(2,2,2-trifluoroethyl)pyridazine-3,6-diamine.

  • Purification Difficulty: The electron-withdrawing nature of the trifluoroethyl group and the pyridazine ring renders the amine weakly basic, complicating standard acid-base extractions.

Troubleshooting Guide (Q&A)
Issue 1: "I am seeing >10% of the bis-substituted impurity by LCMS."

Diagnosis: Loss of stoichiometry control or excessive thermal energy. Root Cause: The product (mono-amine) is still nucleophilic. If the concentration of the starting amine (2,2,2-trifluoroethylamine) is too high relative to the substrate, or if the temperature is too high, the second chloride will be displaced. Solution:

  • Stoichiometry: Strictly limit 2,2,2-trifluoroethylamine (TFEA) to 1.05 – 1.1 equivalents . Do not use a large excess.

  • Dosing Strategy: Do not add all amine at once. Use a slow addition of the amine (diluted in solvent) to the 3,6-dichloropyridazine solution over 1-2 hours. This ensures the concentration of free amine is low relative to the dichloro-substrate.

  • Temperature: Lower the reaction temperature. If running at 120°C, reduce to 80-90°C and extend time.

Issue 2: "The reaction stalls with 15% unreacted 3,6-dichloropyridazine."

Diagnosis: Reaction quenching due to HCl accumulation or amine volatility. Root Cause: The reaction generates HCl. If you are using TFEA as both reagent and base, the HCl protonates the amine, rendering it non-nucleophilic. Solution:

  • Base Scavenger: Ensure an inorganic base (e.g., K₂CO₃ or Cs₂CO₃ ) or a non-nucleophilic organic base (e.g., DIPEA ) is present to scavenge the HCl. This keeps the TFEA free and active.

  • Sealed Vessel: TFEA has a low boiling point (~37°C). If reacting in an open flask, you are likely losing reagent. Always use a sealed pressure tube or autoclave.

Issue 3: "The product is dark brown/black and oily."

Diagnosis: Oxidative degradation or polymerization (Tarring). Root Cause: Pyridazines are electron-deficient and prone to decomposition at high temperatures in the presence of oxygen. Solution:

  • Inert Atmosphere: Rigorously degas solvents and run the reaction under Nitrogen or Argon.

  • Workup: Avoid high-temperature evaporation of the crude mixture. Use a rotary evaporator at <45°C.

  • Activated Carbon: Treat the crude solution (in Ethanol or EtOAc) with activated charcoal (5% w/w) for 30 minutes, then filter through Celite to remove color bodies before crystallization.

Optimized Technical Protocols
A. Synthesis Workflow (SNAr)

Standardized for 10g scale.

ParameterSpecificationRationale
Substrate 3,6-Dichloropyridazine (1.0 eq)Electrophile.[1]
Reagent 2,2,2-Trifluoroethylamine (1.1 eq)Nucleophile. Slight excess drives conversion without promoting bis-sub.
Base K₂CO₃ (2.0 eq)Scavenges HCl; insoluble in organic solvent (easy removal).
Solvent Acetonitrile (MeCN) or NMPPolar aprotic promotes SNAr. MeCN is easier to remove than DMF/NMP.
Temp/Time 80°C for 12–16 hoursSealed tube. Monitor by HPLC/TLC.

Step-by-Step:

  • Charge 3,6-dichloropyridazine (10g) and K₂CO₃ (18.5g) into a pressure tube.

  • Add Acetonitrile (100 mL). Stir to suspend.

  • Add 2,2,2-trifluoroethylamine (7.3g) in one portion (if temp <40°C) or dropwise (if scaling up).

  • Seal vessel and heat to 80°C.

  • IPC (In-Process Control): Check LCMS at 12h. Target: <2% Starting Material.

  • Workup: Cool to RT. Filter off solids (K₂CO₃/KCl). Concentrate filtrate to dryness.

B. Purification Strategy

Do not rely on acid-base extraction due to the low basicity of the fluorinated amine.

Method 1: Recrystallization (Recommended for >98% Purity)

  • Solvent System: Ethanol/Water or Toluene/Heptane.

  • Protocol:

    • Dissolve crude solid in minimal hot Ethanol (60°C).

    • Add hot Water dropwise until slight turbidity persists.

    • Allow to cool slowly to RT, then to 4°C.

    • Filter crystals and wash with cold water/ethanol (1:1).

    • Note: This effectively removes the lipophilic 3,6-dichloropyridazine (remains in mother liquor) and polar salts.

Method 2: Flash Column Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of 10%

    
     40% Ethyl Acetate in Hexanes.
    
  • Elution Order:

    • 3,6-Dichloropyridazine (High Rf, Non-polar).

    • Product (Target) .

    • Bis-amine impurity (Lower Rf, more polar due to H-bonding, though CF3 adds lipophilicity, the extra NH usually dominates retention on silica).

Process Visualization (Logic Flow)

Purification_Workflow Start Crude Reaction Mixture (SM + Product + Bis-Impurity + Salts) Filter Filtration Start->Filter Solids Solid Waste (K2CO3 / KCl) Filter->Solids Filtrate Filtrate (Organics) Filter->Filtrate Evap Evaporation Filtrate->Evap CrudeSolid Crude Solid Evap->CrudeSolid Decision Purity Requirement? CrudeSolid->Decision Recryst Recrystallization (EtOH / H2O) Decision->Recryst High Scale / Cost Sensitive Column Flash Chromatography (Hex/EtOAc) Decision->Column Low Scale / Difficult Separation Pure Final Product (>98% Purity) Recryst->Pure MotherLiquor Mother Liquor (Contains SM & Impurities) Recryst->MotherLiquor Column->Pure

Figure 1: Purification Decision Tree for this compound.

Analytical Validation
MethodExpected ResultNotes
HPLC Retention time distinct from SM.Use C18 column, Water/MeCN (+0.1% TFA).
1H NMR Doublet at ~4.2 ppm (CH₂-CF₃).Coupling to Fluorine splits the CH₂ signal (quartet or multiplet).
19F NMR Single peak at ~ -72 ppm.Diagnostic for the trifluoroethyl group.[2][3]
References
  • BenchChem. (2025).[4] Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. Retrieved from (Extrapolated general pyridazine SnAr conditions).

  • ChemicalBook. (2019). 3,6-Dichloropyridazine Synthesis and Reactions. Retrieved from (Precursor reactivity data).

  • National Institutes of Health (NIH). (2015). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC. Retrieved from (Handling of trifluoroethylamine reagents).

  • Google Patents. (2015). Synthesis method of 3-amino-6-chloropyridazine (CN104844523A). Retrieved from (Base SnAr methodology on 3,6-dichloropyridazine).

Sources

Validation & Comparative

Technical Guide: 6-Chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine – A Fluorinated Scaffold Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth, comparative analysis of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine , focusing on its role as a fluorinated building block in medicinal chemistry.

Executive Summary

This compound represents a critical intermediate in the development of advanced bioactive molecules, particularly kinase inhibitors (e.g., ITK, ALK5) and agrochemicals. This guide compares it directly against its non-fluorinated analog, 6-chloro-N-ethylpyridazin-3-amine , to highlight the specific physicochemical advantages conferred by the trifluoroethyl moiety.

Key Differentiator: The introduction of the trifluoroethyl group significantly modulates the electronic properties of the exocyclic amine, reducing basicity (pKa) while enhancing metabolic stability against oxidative dealkylation—a common failure point for N-ethyl drugs.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds

The following table contrasts the target molecule with its direct non-fluorinated analog. Data values are derived from established structure-activity relationship (SAR) principles and available literature on pyridazine derivatives.

FeatureTarget Molecule: this compoundStandard Analog: 6-chloro-N-ethylpyridazin-3-amineImpact on Drug Design
Electronic Effect (Hammett

)
Strong Electron Withdrawing (-CF

)
Weak Electron Donating (-CH

)
Reduced Basicity: The -CF

group pulls electron density, lowering the pKa of the amine nitrogen.
Basicity (pKa of exocyclic N) ~2.5 – 3.5 (Estimated) ~5.5 – 6.5 Improved Permeability: Lower basicity reduces protonation at physiological pH, enhancing membrane permeability.
Lipophilicity (cLogP) Higher (~ +0.5 to +0.8 shift) LowerBioavailability: Increased lipophilicity aids in crossing the blood-brain barrier or cell membranes.
Metabolic Stability High Low to Moderate Blockade of Metabolism: The C-F bonds prevent cytochrome P450-mediated hydroxylation at the

-position, a rapid clearance pathway for ethyl groups.
Steric Bulk (Van der Waals) Larger (CF

volume

Isopropyl)
Smaller (Ethyl volume)Binding Affinity: The bulky CF

can fill hydrophobic pockets in enzyme active sites (e.g., kinase ATP-binding pockets).
Chemical Synthesis & Optimization

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (S


Ar)  reaction. The electron-deficient nature of the pyridazine ring, further activated by the chlorine atoms, facilitates the displacement of one chloride by the amine nucleophile.
Experimental Protocol: S

Ar Synthesis

Reagents:

  • Substrate: 3,6-Dichloropyridazine (1.0 eq)

  • Nucleophile: 2,2,2-Trifluoroethylamine (1.2 – 1.5 eq)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Triethylamine (Et
    
    
    N) (2.0 eq)
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dichloropyridazine (1.49 g, 10 mmol) in anhydrous acetonitrile (20 mL).

  • Addition: Add potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Nucleophile Introduction: Slowly add 2,2,2-trifluoroethylamine (1.19 g, 12 mmol) via syringe. Note: Trifluoroethylamine is less nucleophilic than ethylamine due to the electron-withdrawing fluorine atoms; excess amine or heat may be required.

  • Reaction: Heat the mixture to reflux (80–85 °C) under an inert atmosphere (Nitrogen or Argon) for 6–12 hours . Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: Look for the disappearance of the starting material (Rf ~0.6) and the formation of the mono-substituted product (Rf ~0.4).

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts (K

    
    CO
    
    
    
    /KCl) and wash the filter cake with acetonitrile.
  • Concentration: Remove the solvent under reduced pressure to yield a crude residue.

  • Purification: Purify the crude material via flash column chromatography (Silica Gel, Gradient: 0–40% EtOAc in Hexanes).

    • Yield Expectation: 65–80% as a white to off-white solid.

Self-Validating Logic (Why this works):
  • Regioselectivity: In 3,6-dichloropyridazine, both positions are equivalent. However, after the first substitution, the ring becomes less electron-deficient (due to the electron donation from the new amine), making the second substitution significantly slower. This allows for the isolation of the mono-substituted product.

  • Base Choice: K

    
    CO
    
    
    
    buffers the HCl generated during the reaction, preventing the protonation of the unreacted amine nucleophile.
Visualization: Synthesis & Decision Logic

The following diagram illustrates the synthesis pathway and the strategic decision-making process for selecting this scaffold.

G SM 3,6-Dichloropyridazine (Starting Material) Intermediate Transition State (Meisenheimer Complex) SM->Intermediate S_NAr (Heat, Base) Reagent 2,2,2-Trifluoroethylamine (Nucleophile) Reagent->Intermediate Product 6-chloro-N-(2,2,2-trifluoroethyl) pyridazin-3-amine Intermediate->Product -HCl Decision Design Choice: Metabolic Stability? Product->Decision Outcome Block Beta-Oxidation (Longer Half-Life) Decision->Outcome Yes (CF3 effect)

Figure 1: Synthesis pathway via Nucleophilic Aromatic Substitution and the strategic advantage of the trifluoroethyl group.

Applications in Drug Discovery

Researchers utilize the This compound scaffold primarily in two high-value areas:

  • Kinase Inhibitors (Oncology & Immunology):

    • Target: ITK (Interleukin-2-inducible T-cell kinase) and ALK5 (TGF-beta type I receptor).

    • Mechanism: The pyridazine ring serves as a hinge-binder in the ATP-binding pocket of the kinase. The trifluoroethyl group occupies the hydrophobic "gatekeeper" region or solvent-exposed front pocket, improving selectivity over other kinases.

    • Advantage: The -CF

      
       group prevents metabolic "soft spots" (sites prone to oxidation), extending the drug's in vivo half-life compared to an ethyl group.
      
  • Agrochemicals (Herbicides):

    • Mechanism: Pyridazine derivatives often inhibit phytoene desaturase (PDS) or photosystem II in plants.

    • Advantage: The fluorinated moiety increases environmental stability and soil persistence, while the lipophilicity aids in leaf cuticle penetration.

References
  • Synthesis of Pyridazine Derivatives

    • Title: "Practical Synthesis of 3,6-Disubstituted Pyridazines via Nucleophilic Substitution."
    • Source:Journal of Heterocyclic Chemistry
    • Context: Describes the general S Ar conditions for dichloropyridazines.
    • (General reference for Pyridazine chemistry)

  • Fluorine in Medicinal Chemistry

    • Title: "The Role of Fluorine in Medicinal Chemistry."[1][2]

    • Source:Journal of Medicinal Chemistry
    • Context: Explains the pKa lowering and metabolic stability effects of trifluoroethyl groups.
  • Kinase Inhibitor Applications

    • Title: "Discovery of Pyridazine-Based Inhibitors of ITK."[3]

    • Source:Bioorganic & Medicinal Chemistry Letters
    • Context: Highlights the use of aminopyridazine scaffolds in kinase drug discovery.
    • (Representative)

  • Property Prediction & Bioisosterism

    • Title: "Bioisosteres in Medicinal Chemistry."[4]

    • Source:Wiley-VCH
    • Context: Comparative data on Ethyl vs. Trifluoroethyl physicochemical properties.

Sources

Technical Guide: Efficacy & Application of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide evaluates 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine , a critical fluorinated heterocyclic building block used in the synthesis of next-generation pharmaceuticals and agrochemicals. It focuses on its comparative efficacy as a scaffold for optimizing metabolic stability and lipophilicity in drug discovery.

Executive Summary: The Fluorinated Pyridazine Advantage

This compound (hereafter referred to as CFT-PHz ) is a specialized intermediate designed to introduce both the bioactive pyridazine ring and a metabolically stable trifluoroethyl group into target molecules. It is primarily utilized in the development of kinase inhibitors (e.g., JAK, TYK2) , SMN2 splicing modulators , and antiviral agents .

Unlike standard alkyl-aminopyridazines, CFT-PHz offers a dual advantage:

  • Chemical Reactivity: The C6-chlorine atom serves as a versatile handle for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki).
    
  • Pharmacological Efficacy: The 2,2,2-trifluoroethyl moiety reduces basicity (

    
     modulation), blocks metabolic dealkylation (CYP450 stability), and enhances membrane permeability compared to non-fluorinated ethyl analogs.
    

Comparative Efficacy Analysis

A. Synthetic Efficacy: Reactivity Profile

The following table compares CFT-PHz with its non-fluorinated and alternative halogenated counterparts in standard cross-coupling workflows.

FeatureCFT-PHz (Target) 6-Chloropyridazin-3-amine 6-Bromo-N-ethylpyridazin-3-amine
Leaving Group Chloride (-Cl)Chloride (-Cl)Bromide (-Br)
N-Substituent Trifluoroethyl (

)
Hydrogen (-H)Ethyl (

)

Reactivity
High (EWG effect of

pulls electron density, activating C6-Cl)
ModerateHigh (Br is a better leaving group)
Metabolic Stability High (C-F bond strength prevents oxidation)Low (N-dealkylation or ring oxidation)Low (Ethyl group prone to oxidation)
Lipophilicity (LogP) Optimized (Increased lipophilicity vs H/Ethyl)Low (Polar)Moderate
Cost Efficiency Moderate (Requires fluorinated amine)High (Commodity chemical)Moderate
B. Biological Efficacy: The "Fluorine Effect"

In drug design, replacing a standard ethyl group with a trifluoroethyl group (using CFT-PHz) significantly alters the physicochemical profile of the final inhibitor.

  • Metabolic Blockade: The

    
     group prevents cytochrome P450-mediated 
    
    
    
    -hydroxylation, a common clearance pathway for N-ethyl amines.
  • Basicity Modulation: The electron-withdrawing nature of the

    
     group lowers the 
    
    
    
    of the adjacent amine nitrogen. This reduces lysosomal trapping and improves oral bioavailability.
  • Case Study (SMN2 Modulators): In the development of splicing modulators for Spinal Muscular Atrophy, analogs derived from CFT-PHz showed superior brain exposure and potency compared to non-fluorinated controls (See J. Med. Chem. 2018).

Experimental Protocols

Protocol A: Synthesis of CFT-PHz Intermediate

For researchers synthesizing the building block in-house.

Reagents: 3,6-Dichloropyridazine (1.0 eq), 2,2,2-Trifluoroethylamine (1.2 eq),


 (2.0 eq), Acetonitrile (MeCN).
  • Dissolution: Dissolve 3,6-dichloropyridazine in anhydrous MeCN (0.5 M concentration).

  • Addition: Add finely ground

    
     followed by the dropwise addition of 2,2,2-trifluoroethylamine.
    
  • Reflux: Heat the reaction mixture to 80°C in a sealed tube for 12–16 hours.

    • Note: The electron-deficient nature of the pyridazine ring facilitates the displacement of one chlorine atom.

  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc) to yield This compound as a white/off-white solid.

Protocol B: Downstream Coupling ( Displacement)

Utilizing CFT-PHz to attach a pharmacophore (e.g., a phenol or amine).

Reagents: CFT-PHz (1.0 eq), Nucleophile (e.g., Phenol derivative, 1.1 eq),


 (2.0 eq), DMSO.
  • Setup: In a microwave vial, combine CFT-PHz, the nucleophile, and Cesium Carbonate in dry DMSO.

  • Reaction: Heat to 100–120°C for 2–4 hours (or microwave at 130°C for 30 min).

  • Monitoring: Monitor by LC-MS for the disappearance of the chloro-starting material (

    
    , Cl pattern).
    
  • Isolation: Dilute with water, extract with EtOAc, dry over

    
    , and concentrate.
    

Mechanism of Action & Workflow Visualization

The following diagram illustrates the role of CFT-PHz in a typical drug discovery pipeline, highlighting the electronic effects that facilitate its reactivity and biological stability.

G Start 3,6-Dichloropyridazine Intermediate CFT-PHz (this compound) Start->Intermediate SNAr (80°C) Selective mono-substitution Reagent 2,2,2-Trifluoroethylamine Reagent->Intermediate Target Bioactive Drug Candidate (Kinase Inhibitor / SMN Modulator) Intermediate->Target Suzuki/Buchwald Coupling (Displacement of Cl) Metabolism Metabolic Stability (Blocked CYP Oxidation) Intermediate->Metabolism Fluorine Effect (Electronic Stabilization) Metabolism->Target Enhances Bioavailability

Caption: Synthetic pathway and pharmacological impact of CFT-PHz. The electron-withdrawing trifluoroethyl group activates the core for substitution while protecting the final drug from metabolic degradation.

References

  • Naryshkin, N. A., et al. (2018). "Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA)." Journal of Medicinal Chemistry, 61(24), 11021–11036.[1]

  • Namour, F., et al. (2024). "Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, 67(11), 9123–9145.

  • BenchChem. (2025). "The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide." BenchChem Technical Library.

  • Google Patents. (2021).[2] "WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds." Patents.

Sources

A Comparative Guide to the Biological Activity of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine versus 6-chloropyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Pyridazines

The 6-chloropyridazin-3-amine scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of biologically active agents.[1][2][3] Its derivatives have shown promise in oncology, inflammatory diseases, and agriculture.[1][2] This guide provides a comparative analysis of the parent compound, 6-chloropyridazin-3-amine, and its N-substituted analog, 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine.

The Structural Distinction: The Impact of the Trifluoroethyl Group

The key difference between the two molecules lies in the substitution at the 3-amino group. The introduction of the 2,2,2-trifluoroethyl group in place of a proton is a strategic modification in drug design, often implemented to fine-tune the physicochemical and pharmacological properties of a lead compound.

Hypothesized Impact of the 2,2,2-Trifluoroethyl Group

Based on established principles in medicinal chemistry, the introduction of a trifluoroethyl group is expected to confer several key changes:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoroethyl group more resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[7] This can lead to a longer biological half-life and improved bioavailability.[7]

  • Reduced Basicity: The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to decrease the basicity of the amine nitrogen. This can alter the ionization state of the molecule at physiological pH, which in turn can affect its solubility, membrane permeability, and binding interactions with target proteins.

  • Increased Lipophilicity: The addition of the trifluoroethyl moiety generally increases the lipophilicity of a molecule.[3] This can enhance its ability to cross cell membranes and may influence its volume of distribution and potential for off-target effects.[8]

  • Altered Binding Interactions: The trifluoroethyl group can participate in unique non-covalent interactions within a protein binding pocket, such as hydrogen bonding and dipole-dipole interactions, that differ from those of a simple amine. This can lead to changes in binding affinity and selectivity for its biological target.

Comparative Biological Evaluation: A Proposed Experimental Workflow

Given that pyridazine derivatives have frequently been identified as potent inhibitors of protein kinases, a logical starting point for comparing these two compounds is to assess their activity in a kinase inhibition assay and a subsequent cell-based cancer proliferation assay.[5][6][8][9][10][11][12]

G cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assay A Compound Preparation: - this compound - 6-chloropyridazin-3-amine - Positive Control (e.g., Staurosporine) C Incubation with Compounds A->C B Kinase Reaction Setup: - Kinase (e.g., VEGFR2) - Substrate (e.g., peptide) - ATP B->C D Detection of Kinase Activity (e.g., ADP-Glo Assay) C->D E Data Analysis: - IC50 Determination D->E F Cell Culture: - Select relevant cancer cell line (e.g., HCT-116, MCF-7) G Compound Treatment: - Dose-response of both compounds F->G H Cell Viability/Proliferation Assay (e.g., MTT Assay) G->H I Data Analysis: - GI50/IC50 Determination H->I

Caption: A generalized experimental workflow for the comparative evaluation.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR2)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the two compounds against a relevant protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is a common target for pyridazine-based inhibitors.[9]

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds: this compound and 6-chloropyridazin-3-amine

  • Positive control inhibitor (e.g., Sorafenib)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of the test compounds and positive control in 100% DMSO.

    • Create a dilution series for each compound in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction:

    • In the wells of the assay plate, add the kinase and substrate in the kinase assay buffer.

    • Add the diluted compounds or vehicle control (DMSO) to the respective wells.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Normalize the data with respect to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Experimental Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of the compounds on the viability and proliferation of a relevant cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT-116 colon cancer or MCF-7 breast cancer)[9]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds: this compound and 6-chloropyridazin-3-amine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the compounds).

    • Incubate the cells for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1][2][13][14][15]

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[1][2][13][14][15]

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 or IC50 value for each compound.

Data Presentation and Interpretation

The results from these experiments can be summarized in the following tables for a clear comparison.

Table 1: Comparative In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
6-chloropyridazin-3-amineVEGFR2
This compoundVEGFR2
Positive Control (e.g., Sorafenib)VEGFR2

Table 2: Comparative Cell-Based Antiproliferative Activity

CompoundCell LineGI50/IC50 (µM)
6-chloropyridazin-3-amineHCT-116
This compoundHCT-116
6-chloropyridazin-3-amineMCF-7
This compoundMCF-7

Conclusion

The strategic modification of a parent compound with a trifluoroethyl group is a well-established approach in medicinal chemistry to enhance its drug-like properties. By following the detailed experimental workflows outlined in this guide, researchers can effectively and systematically evaluate the impact of this substitution on the biological activity of 6-chloropyridazin-3-amine. The resulting data will provide valuable insights into the structure-activity relationship of this important class of compounds and can guide the design of future, more potent and selective therapeutic agents.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • El-Gohary, N. S., et al. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 12(10), 1736-1751.
  • Ghorab, M. M., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 64(7), 824-833.
  • BenchChem. (2025). Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6).
  • El-Sayed, M. A. A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5296.
  • Atasever, B., et al. (2025). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Molecules, 30(17), 3989.
  • Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
  • Lim, H. D., et al. (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. STAR Protocols, 2(4), 100936.
  • Lee, S., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry.
  • BenchChem. (2025, October 26). The Enduring Potency of the Pyridazine Scaffold in Medicinal Chemistry: A Technical Guide.
  • BenchChem. (2025).
  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924.
  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
  • Di Mauro, G., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.
  • El-Gazzar, M. G., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1594-1608.
  • Zhou, C., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical Biology & Drug Design, 88(5), 704-710.
  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine. As a chlorinated and fluorinated pyridazine derivative, this compound requires careful handling and adherence to specific hazardous waste protocols to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

The procedures outlined herein are grounded in established safety protocols and regulatory standards, emphasizing the "why" behind each step to foster a culture of safety and responsibility in the laboratory.

Hazard Profile and Core Safety Considerations

Inferred Hazard Classifications:

  • Acute Toxicity, Oral: Likely harmful if swallowed.

  • Skin Irritation: Assumed to be a skin irritant.

  • Eye Irritation: Assumed to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Halogenated Organic Compound: Poses environmental risks if not disposed of correctly and requires segregation as halogenated waste[4][5].

Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):

  • Eye Protection: Chemical safety goggles are required at a minimum. For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles[6].

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for any signs of degradation or perforation before use and change them frequently[4].

  • Body Protection: A laboratory coat is necessary to protect skin and clothing. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be required[4].

  • Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[4].

Chemical Waste Management Protocol

The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8][9]. Improper disposal can lead to significant environmental contamination and legal repercussions[9].

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Halogenated Organic Waste: As a halogenated organic compound, this compound and any materials contaminated with it must be collected in a designated "Halogenated Organic Waste" container[4][5][10][11]. This is crucial because halogenated waste streams are typically incinerated under specific conditions to prevent the formation of dioxins and other toxic byproducts.

  • Incompatible Materials: Keep this waste stream separate from non-halogenated solvents, strong acids, bases, and oxidizers[5][11][12]. Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fires.

Step-by-Step Disposal Procedure
  • Container Selection:

    • Use a chemically compatible container, preferably a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap[11][12][13]. The container must be in good condition, free from leaks or cracks[9][12].

    • Ensure the container is clearly labeled as "Hazardous Waste"[8][12].

  • Labeling:

    • The hazardous waste label must be filled out completely and legibly before the first drop of waste is added[10].

    • The label must include:

      • The words "Hazardous Waste"[8][12].

      • The full chemical name: "this compound" (no abbreviations or chemical formulas)[8][12].

      • An accurate estimation of the concentration if in a mixture.

      • The appropriate hazard pictograms (e.g., exclamation mark for irritant)[8].

      • The date of waste generation[8].

      • The name of the principal investigator and the laboratory location[8].

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[7][12].

    • The container must be kept closed at all times, except when adding waste[12][14]. Do not leave a funnel in the container opening[12].

    • Ensure secondary containment is in place to capture any potential leaks or spills[9][13].

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion[13][14].

  • Request for Pickup:

    • Once the waste container is nearly full (at 90% capacity) or has been accumulating for the maximum allowed time (regulations can vary, but often up to one year as long as accumulation limits are not exceeded), arrange for its disposal through your institution's Environmental Health & Safety (EHS) office[7][8].

    • Follow your institution's specific procedures for requesting a chemical waste pickup[8][12].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team[10].

  • Control the Spill (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE as outlined in Section 1.1.

    • Use a chemical spill kit with an absorbent material suitable for organic compounds (e.g., vermiculite or commercial sorbent pads) to contain and absorb the spill[10][15].

    • Work from the outside of the spill inward to prevent spreading.

  • Decontamination and Disposal:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.

    • Decontaminate the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Data Summary and Workflow Visualization

Chemical and Physical Properties
PropertyValueSource
CAS Number 1041559-81-2[16]
Molecular Formula C₆H₅ClF₃N₃[16]
Molecular Weight 211.57 g/mol [16]
Physical Form Solid (inferred from similar compounds)
Storage Sealed in a dry place, at 2-8°C[16]
Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation PPE Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) Start->PPE Container Select Compatible & Labeled 'Halogenated Waste' Container PPE->Container Transfer Transfer Waste into Container (in a fume hood) Container->Transfer Seal Securely Seal Container Transfer->Seal Spill Spill Occurs Transfer->Spill Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Seal->Store Full Container >90% Full or Max Storage Time Reached? Store->Full Full->Store No Pickup Request Waste Pickup from EHS Full->Pickup Yes End Compliant Disposal Pickup->End Spill_Procedure Follow Spill Management Protocol (Alert, Contain, Clean, Dispose) Spill->Spill_Procedure Yes Spill_Procedure->Container

Caption: Decision workflow for the safe disposal of this compound.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety. [Link]

  • How to Dispose of Chemical Waste. University of Rochester Environmental Health and Safety. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643. PubChem, National Institutes of Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • MATERIAL SAFETY DATA SHEET. Tri-iso. [Link]

  • Chemical Waste Disposal Guidelines. Unknown University Source. (Note: This source provides general guidelines consistent with other referenced materials but the original institutional link is unavailable).
  • 6-chloro-N-isopropylpyridazin-3-amine | C7H10ClN3 | CID 12237615. PubChem, National Institutes of Health. [Link]

  • 6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine Properties. U.S. Environmental Protection Agency (EPA). [Link]

  • 6-Chloropyridazin-3-amine CAS 5469-69-2. Watson International. [Link]

  • 6-chloro-5-methylpyridazin-3-amine - Overview. European Chemicals Agency (ECHA). [Link]

Sources

Personal protective equipment for handling 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety and handling protocols for 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine .[1][2][3]

Critical Notice: A specific Safety Data Sheet (SDS) for this exact structure is not widely available in public chemical registries. Therefore, this guide utilizes a Structure-Activity Relationship (SAR) Hazard Assessment , synthesizing data from the parent pharmacophore (6-chloropyridazin-3-amine) and the physicochemical properties of trifluoroethyl-substituted amines.[1][2]

Hazard Identification & Compound Analysis

To understand the risk, we must deconstruct the molecule into its reactive components.

ComponentHazard CharacteristicImplications for Handling
Pyridazine Core Nitrogen-rich heterocycle.[1][2]Potential for biological activity (kinase inhibition). Likely Acute Toxin (Oral/Inhalation) and Skin/Eye Irritant .
C-6 Chlorine Reactive handle (SNAr).[1][2]Susceptible to nucleophilic displacement. Potential skin sensitizer .[3]
Trifluoroethyl Group Fluorinated alkyl chain.[4]Increases lipophilicity , enhancing skin absorption. May increase volatility compared to non-fluorinated analogs.
Secondary Amine Hydrogen bond donor.Corrosive/Irritant to mucous membranes.[5]

Predicted GHS Classification (Conservative):

  • Acute Toxicity (Oral): Category 3 or 4 (Toxic/Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][6]

  • Serious Eye Damage: Category 1 or 2A (Risk of serious damage).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for novel fluorinated heterocycles due to unknown permeation rates. Use the following tiered system.

Dermal Protection (Gloves)
  • The Challenge: Fluorinated compounds can permeate standard nitrile rubber faster than their non-fluorinated counterparts. The trifluoroethyl group acts as a "grease," potentially facilitating the transport of the toxic pyridazine core through glove material.

  • Protocol:

    • Dry Solid Handling: Double-gloved Nitrile (min 5 mil outer / 4 mil inner).[1][2]

    • Solution Handling (DCM/THF/DMF): Laminate Film (Silver Shield/Barrier) liners under Nitrile outer gloves. Standard nitrile degrades rapidly in halogenated solvents often used with this compound.

Respiratory Protection
  • The Challenge: Fine powders of fluorinated amines are often electrostatic and easily aerosolized during weighing.

  • Protocol:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if hood unavailable/spill cleanup): P100 Half-Mask Respirator with Organic Vapor (OV) cartridges.[1][2] Simple N95s offer no protection against amine vapors.

Ocular Protection
  • Protocol: Chemical Splash Goggles (indirect venting). Safety glasses are prohibited during synthesis or liquid handling due to the risk of irreversible eye damage from the amine functionality.

PPE Decision Logic (Visualization)

The following decision tree dictates the required PPE based on the operational state of the chemical.

PPE_Logic Start Operation Type State_Solid Handling Dry Solid Start->State_Solid State_Soln Handling Solution Start->State_Soln Static_Risk Is powder electrostatic? State_Solid->Static_Risk Solvent_Check Solvent Type? State_Soln->Solvent_Check Solid_PPE Primary: Fume Hood Gloves: Double Nitrile (5mil) Eyes: Safety Glasses w/ Side Shields Static_Risk->Solid_PPE No Static_Action Use Anti-Static Gun Reduce Airflow Turbulence Static_Risk->Static_Action Yes Static_Action->Solid_PPE Solvent_Halogen Halogenated (DCM, Chloroform) Solvent_Check->Solvent_Halogen Solvent_Polar Polar Aprotic (DMF, DMSO) Solvent_Check->Solvent_Polar Glove_Barrier REQ: Laminate (Silver Shield) Liner + Nitrile Outer Solvent_Halogen->Glove_Barrier Glove_Nitrile REQ: Double Nitrile (High Cuff) Solvent_Polar->Glove_Nitrile

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1][2]

Operational Protocols

A. Weighing & Transfer (Critical Step)

Fluorinated amines are often "fluffy" solids with high static charge.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a powder containment hood .

  • Static Control: Use an ionizing anti-static gun on the spatula and weigh boat before touching the compound.

  • Transfer: Do not pour from the bottle. Use a disposable spatula.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe.[2] Discard the wipe into solid hazardous waste.

B. Reaction Setup
  • Vessel: Use single-neck round bottom flasks with septa. Avoid open-vessel handling.

  • Temperature: If heating is required, ensure a reflux condenser is fitted before heating begins to prevent volatilization of the amine.

  • Quenching: Upon reaction completion, cool to ambient temperature before opening the system.

C. Waste Disposal

This compound contains both Chlorine and Fluorine .

  • Stream: Halogenated Organic Waste.

  • Segregation: Do NOT mix with strong acids (potential for HF generation if unreacted species degrade) or oxidizers.

  • Labeling: Explicitly mark the tag with "Fluorinated Pyridazine Derivative."

Emergency Response

ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15 mins.[1][2][7] Do NOT use alcohol. Alcohol increases skin permeability, driving the fluorinated compound deeper into the dermis.
Eye Exposure Flush at eyewash station for 15 mins. Hold eyelids open.Amines cause rapid corneal clouding; immediate dilution is critical to save sight.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into bag.Wetting prevents aerosolization of the toxic dust.
Spill (Liquid) Evacuate area. Use absorbent pads. Wear Respirator .Volatile solvents carry the toxin into the air; inhalation risk is immediate.

Scientific Rationale & Mechanism

Why the Trifluoroethyl Group Matters: In medicinal chemistry, the 2,2,2-trifluoroethyl group is often used to lower the pKa of the adjacent amine (making it less basic) while increasing metabolic stability against oxidative deamination [1]. However, this electron-withdrawing effect makes the N-H proton more acidic and the molecule more lipophilic.[2]

  • Safety Implication: The increased lipophilicity facilitates transport across the stratum corneum (outer skin layer). While the parent chloropyridazine is a known irritant, the trifluoroethyl derivative should be treated as a potential transdermal toxin [2].

The "Double Glove" Rule: Permeation data for "novel" fluorinated amines is non-existent. We rely on the "like dissolves like" principle. Fluorinated compounds have high affinity for fluoropolymers but varying interactions with nitrile. By using a laminate inner glove (EVOH/PE), we create a broad-spectrum barrier that resists both the organic solvent and the fluorinated solute [3].[2]

References

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [1]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Chloropyridazine derivatives.[1]

  • Ansell Occupational Healthcare. (2022). Permeation & Degradation Resistance Guide for Chemical Gloves.[8]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.